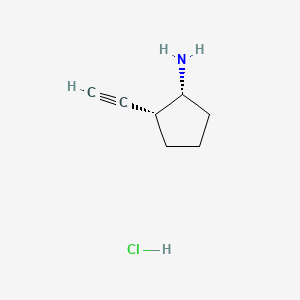
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride: is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopentane ring substituted with an ethynyl group and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethynyl and amine groups.
Ethynylation: Cyclopentanone is first converted to 2-ethynylcyclopentanone through an ethynylation reaction using ethynyl magnesium bromide.
Amine Introduction: The 2-ethynylcyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or chromatography.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include:
Catalyst Use: Employing catalysts to increase reaction efficiency.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance yield and purity.
Automated Resolution: Implementing automated systems for chiral resolution to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-ethynylcyclopentanone or 2-ethynylcyclopentanol.
Reduction: Formation of 2-ethynylcyclopentylamine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Utilized in the preparation of chiral compounds for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine
Pharmaceutical Development: Explored as a potential lead compound in drug discovery for its bioactive properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-ethynylcyclohexan-1-amine hydrochloride: Similar structure but with a cyclohexane ring.
rac-(1R,2R)-2-ethynylcyclopropan-1-amine hydrochloride: Similar structure but with a cyclopropane ring.
Uniqueness
rac-(1R,2R)-2-ethynylcyclopentan-1-amine hydrochloride is unique due to its cyclopentane ring, which provides distinct steric and electronic properties compared to cyclohexane and cyclopropane analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C7H12ClN |
|---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
(1R,2R)-2-ethynylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-3-5-7(6)8;/h1,6-7H,3-5,8H2;1H/t6-,7+;/m0./s1 |
InChI Key |
HOUDTJNXAZLDPJ-UOERWJHTSA-N |
Isomeric SMILES |
C#C[C@H]1CCC[C@H]1N.Cl |
Canonical SMILES |
C#CC1CCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


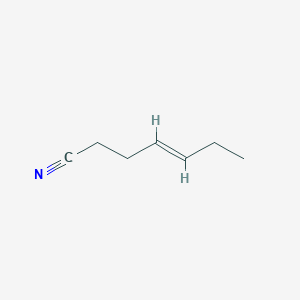

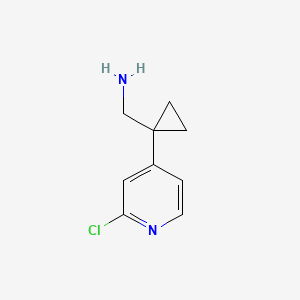

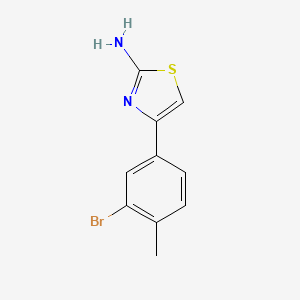
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
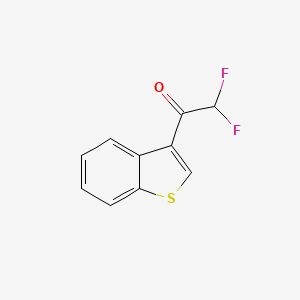
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
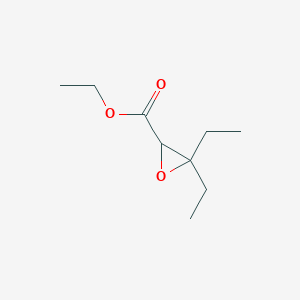
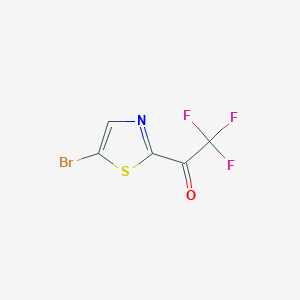
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
